1,4-Difluoro-2-(trichloromethoxy)benzene
CAS No.: 1404194-69-9
VCID: VC2724815
Molecular Formula: C7H3Cl3F2O
Molecular Weight: 247.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,4-Difluoro-2-(trichloromethoxy)benzene is a versatile organic compound with the molecular formula C7H2Cl3F2O and a molecular weight of 247.45 g/mol . It is recognized for its role as a building block in organic synthesis, particularly in the development of complex molecules due to its unique chemical structure. Synthesis and ApplicationsThe synthesis of 1,4-Difluoro-2-(trichloromethoxy)benzene typically involves halogenation and methoxylation reactions. These processes require controlled conditions to achieve optimal yields. The compound is often used in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research, due to its ability to act as a versatile intermediate. Chemical Reactivity1,4-Difluoro-2-(trichloromethoxy)benzene can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of fluorine atoms enhances its reactivity towards certain reagents, while the trichloromethoxy group can influence its solubility and stability in different solvents. Biological and Environmental ConsiderationsWhile specific biological activity data for 1,4-Difluoro-2-(trichloromethoxy)benzene is limited, compounds with similar structures often exhibit significant biological activities. The compound's environmental impact is not well-documented, but its chemical stability and potential for bioaccumulation should be considered in handling and disposal practices. Research Findings and Future DirectionsResearch on 1,4-Difluoro-2-(trichloromethoxy)benzene is primarily focused on its synthetic applications. Future studies could explore its potential biological activities and environmental implications, providing a more comprehensive understanding of its utility and safety. |
---|---|
CAS No. | 1404194-69-9 |
Product Name | 1,4-Difluoro-2-(trichloromethoxy)benzene |
Molecular Formula | C7H3Cl3F2O |
Molecular Weight | 247.4 g/mol |
IUPAC Name | 1,4-difluoro-2-(trichloromethoxy)benzene |
Standard InChI | InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H |
Standard InChIKey | KYBXERXGOLFKJV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F |
Canonical SMILES | C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F |
PubChem Compound | 71669268 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume